Structural Elucidation of Butyl(2-methoxyethyl)amine: A Comprehensive NMR Framework for Drug Development Professionals
Structural Elucidation of Butyl(2-methoxyethyl)amine: A Comprehensive NMR Framework for Drug Development Professionals
Mechanistic Context & Pharmaceutical Relevance
In modern drug development, the precise structural characterization of raw materials and intermediate building blocks is non-negotiable. Butyl(2-methoxyethyl)amine (CAS 58203-00-2) is a highly versatile, amphiphilic secondary amine[1]. Structurally, it features a lipophilic butyl chain coupled with a hydrophilic, ether-containing methoxyethyl motif. This unique electronic topology makes it an exceptional precursor for the synthesis of ionizable lipids in lipid nanoparticles (LNPs) and flexible linkers in PROTAC (Proteolysis Targeting Chimera) therapeutics.
As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) elucidation of this molecule not as a simple data-matching exercise, but as a rigorous mapping of its electronic environment. The presence of the highly electronegative ether oxygen and the secondary amine nitrogen creates distinct inductive (-I) deshielding zones. Understanding the causality behind these chemical shifts is critical for establishing a self-validating Quality Assurance (QA) protocol.
Self-Validating Experimental Protocol: High-Fidelity NMR Acquisition
To ensure absolute trustworthiness in structural assignment, the experimental workflow must be designed as a self-validating system. A simple 1D spectrum is prone to misinterpretation due to overlapping multiplets; therefore, our protocol mandates a feedback loop where 1D hypotheses are rigorously tested against 2D heteronuclear correlation data.
Step-by-Step Methodology
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Sample Preparation: Dissolve 20–25 mg of butyl(2-methoxyethyl)amine in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 is selected because it lacks interfering protic signals and perfectly solubilizes amphiphilic amines. Tetramethylsilane (TMS) at 0.03% v/v must be included as an internal reference (0.00 ppm) to prevent chemical shift drift.
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Probe Tuning and 3D Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm BBFO probe. Tune and match the probe specifically for 1H and 13C frequencies. Perform 3D gradient shimming to ensure a homogeneous magnetic field, which is critical for resolving fine J -couplings in the aliphatic chains.
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1D 1H Acquisition: Execute a standard 30° pulse sequence (zg30). Crucially, set the relaxation delay ( D1 ) to 1.5 seconds and acquire 16 scans. This ensures complete longitudinal relaxation ( T1 ) of the protons, yielding accurate integration values that reflect the true proton ratio.
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1D 13C Acquisition: Utilize a power-gated decoupling sequence (zgpg30) to remove 1H−13C splitting. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans. The extended D1 is a causal choice to ensure that carbons lacking attached protons (though absent in this specific molecule) or fast-relaxing carbons achieve sufficient signal-to-noise (S/N) ratios[2].
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2D Correlation Acquisition: Acquire Gradient-Selected COSY (Homonuclear Correlation), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These serve as the validation matrix.
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Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H ; 1.0 Hz for 13C ) prior to Fourier Transformation. Perform manual phase and baseline correction to ensure flat spectra for accurate integration.
Figure 1: High-fidelity NMR acquisition and self-validating assignment workflow.
1 H NMR Spectral Analysis: Causality and Assignments
The 1H NMR spectrum of butyl(2-methoxyethyl)amine is dictated by the inductive electron-withdrawing effects of the oxygen and nitrogen heteroatoms. Based on established spectrometric identification principles[2], the closer a proton is to these electronegative centers, the more its electron cloud is depleted, resulting in a downfield shift (higher ppm).
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The Ether Effect: The oxygen atom exerts the strongest inductive pull. Consequently, the methylene protons directly attached to it (H2') are the most deshielded aliphatic signals, appearing at ~3.50 ppm. The terminal methoxy protons (H3') appear as a sharp singlet at ~3.35 ppm.
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The Amine Effect: The secondary amine nitrogen is less electronegative than oxygen. The methylenes alpha to the nitrogen (H1 and H1') appear at ~2.62 ppm and ~2.78 ppm, respectively. H1' is slightly more deshielded due to the additive β -effect of the nearby oxygen atom.
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Aliphatic Chain: The butyl chain exhibits standard alkane splitting governed by the n+1 rule, terminating in a triplet at ~0.92 ppm.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Shift (ppm) | Multiplicity | Integration | J -coupling (Hz) | Causality / Assignment Notes |
| H4 (CH 3 ) | 0.92 | t (triplet) | 3H | 7.3 | Terminal methyl of the lipophilic butyl chain. |
| H3 (CH 2 ) | 1.35 | m (sextet) | 2H | ~7.3 | Shielded aliphatic methylene. |
| H2 (CH 2 ) | 1.48 | m (quintet) | 2H | ~7.3 | Aliphatic methylene, β to the secondary amine. |
| NH | 1.60 | br s (broad) | 1H | - | Exchangeable proton; shift varies with concentration. |
| H1 (CH 2 -N) | 2.62 | t (triplet) | 2H | 7.1 | Deshielded by the adjacent secondary amine (-I effect). |
| H1' (N-CH 2 ) | 2.78 | t (triplet) | 2H | 5.2 | Deshielded by amine and the β -oxygen effect. |
| H3' (O-CH 3 ) | 3.35 | s (singlet) | 3H | - | Methoxy protons; strong -I effect from oxygen. |
| H2' (CH 2 -O) | 3.50 | t (triplet) | 2H | 5.2 | Strongly deshielded by directly attached oxygen. |
13 C NMR Spectral Analysis: Electronic Shielding Dynamics
Carbon-13 shifts are highly sensitive to the hybridization and electronegativity of attached atoms[3]. The 13C spectrum provides a definitive backbone map of the molecule.
The carbon directly bonded to the ether oxygen (C2') experiences the maximum deshielding, resonating at ~72.5 ppm. The carbons alpha to the nitrogen (C1 and C1') resonate near ~49 ppm. The slight difference between C1 (49.8 ppm) and C1' (49.3 ppm) is a nuanced reflection of the competing γ -gauche shielding effects from the extended butyl chain versus the methoxy group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Shift (ppm) | Type | Causality / Assignment Notes |
| C4 | 14.1 | CH 3 | Terminal aliphatic carbon; highly shielded. |
| C3 | 20.6 | CH 2 | Shielded internal aliphatic carbon. |
| C2 | 32.4 | CH 2 | β -position to the secondary amine nitrogen. |
| C1' | 49.3 | CH 2 | α -position to the amine, adjacent to the ether linkage. |
| C1 | 49.8 | CH 2 | α -position to the amine on the butyl side. |
| C3' | 58.9 | CH 3 | Methoxy carbon; deshielded by direct oxygen bond. |
| C2' | 72.5 | CH 2 | Most deshielded carbon due to direct ether oxygen attachment. |
2D NMR Strategies for Unambiguous Connectivity
To elevate this analysis from a hypothesis to a self-validating proof, 2D NMR is required.
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COSY confirms the isolated spin systems. It will show a continuous coupling network from H4 → H3 → H2 → H1, and a separate network from H1' → H2'.
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HMBC is the critical linchpin. Because the nitrogen atom breaks the 1H−1H spin system, COSY cannot link the butyl chain to the methoxyethyl chain. HMBC solves this by revealing long-range ( 2JCH and 3JCH ) couplings. Specifically, the protons of H1 will show an HMBC cross-peak to carbon C1', and H1' will correlate to C1, unambiguously proving the connectivity across the secondary amine.
Figure 2: Key COSY (blue) and HMBC (red dashed) correlations for structural validation.
References
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Title: butyl(2-methoxyethyl)amine — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL: [Link]
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]
